molecular formula C61H60BrN4O14P B12417404 Mitochondria-Targeted Photoactivatable Prodrug

Mitochondria-Targeted Photoactivatable Prodrug

Cat. No.: B12417404
M. Wt: 1184.0 g/mol
InChI Key: FTPYNKSALNZZDW-WGTBZLLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mitochondria-Targeted Photoactivatable Prodrug is a novel compound designed to selectively target mitochondria within cells and release therapeutic agents upon exposure to light. This prodrug accumulates in the mitochondria and, upon photoactivation, induces cell death in a controlled manner. This innovative approach aims to improve the efficacy and specificity of cancer treatments by minimizing damage to surrounding healthy tissues .

Preparation Methods

The synthesis of Mitochondria-Targeted Photoactivatable Prodrug involves several steps:

    Synthesis of the Anticancer Drug: The anticancer drug, such as mertansine, is synthesized through a series of chemical reactions.

    Attachment of Mitochondria-Targeting Moiety: An alkyltriphenylphosphonium moiety is covalently attached to the anticancer drug to ensure mitochondrial targeting.

    Incorporation of Photoactivatable Linker: A hydroxycinnamate photoactivatable linker is introduced to connect the drug and the targeting moiety.

Industrial production methods for this prodrug would involve scaling up these synthetic routes while ensuring the purity and stability of the final product.

Chemical Reactions Analysis

Mitochondria-Targeted Photoactivatable Prodrug undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include light sources for photoactivation, oxidizing and reducing agents, and specific solvents to facilitate the reactions. The major products formed from these reactions are the active anticancer drug and any byproducts from the cleavage of the linker .

Scientific Research Applications

Mitochondria-Targeted Photoactivatable Prodrug has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Mitochondria-Targeted Photoactivatable Prodrug involves several steps:

Comparison with Similar Compounds

Mitochondria-Targeted Photoactivatable Prodrug is unique in its ability to combine mitochondrial targeting with light-activated drug release. Similar compounds include:

The uniqueness of this compound lies in its specific combination of components and its potential for real-time monitoring and controlled drug release.

Properties

Molecular Formula

C61H60BrN4O14P

Molecular Weight

1184.0 g/mol

IUPAC Name

4-[4-[[3-hydroxy-4-[(E)-3-[[(2R,3R,6S)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-3-oxoprop-1-enyl]phenoxy]methyl]triazol-1-yl]butyl-triphenylphosphanium;bromide

InChI

InChI=1S/C61H59N4O14P.BrH/c1-36-56(70)45(30-51(78-36)79-48-32-61(75,49(68)34-66)31-44-53(48)60(74)55-54(58(44)72)57(71)43-21-14-22-47(76-2)52(43)59(55)73)62-50(69)26-24-37-23-25-39(29-46(37)67)77-35-38-33-65(64-63-38)27-12-13-28-80(40-15-6-3-7-16-40,41-17-8-4-9-18-41)42-19-10-5-11-20-42;/h3-11,14-26,29,33,36,45,48,51,56,66,70,75H,12-13,27-28,30-32,34-35H2,1-2H3,(H3-,62,63,64,67,69,71,72,73,74);1H/t36-,45?,48+,51-,56+,61+;/m1./s1

InChI Key

FTPYNKSALNZZDW-WGTBZLLCSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)/C=C/C6=C(C=C(C=C6)OCC7=CN(N=N7)CCCC[P+](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O)O.[Br-]

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C=CC6=C(C=C(C=C6)OCC7=CN(N=N7)CCCC[P+](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O)O.[Br-]

Origin of Product

United States

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